molecular formula C7H6N2O4S B180548 2-(Methylthio)-4,5-pyrimidinedicarboxylic acid CAS No. 149771-16-4

2-(Methylthio)-4,5-pyrimidinedicarboxylic acid

Cat. No.: B180548
CAS No.: 149771-16-4
M. Wt: 214.2 g/mol
InChI Key: MGRTXKQPRHOSTJ-UHFFFAOYSA-N
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Description

2-(Methylthio)-4,5-pyrimidinedicarboxylic acid is a heterocyclic compound containing a pyrimidine ring substituted with a methylthio group and two carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylthio)-4,5-pyrimidinedicarboxylic acid typically involves the reaction of pyrimidine derivatives with methylthiolating agents under controlled conditions. One common method involves the use of methylthiolating reagents such as methylthiol or dimethyl disulfide in the presence of a base like sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity while minimizing by-products and waste. Catalysts and advanced purification techniques such as recrystallization or chromatography are commonly employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)-4,5-pyrimidinedicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

2-(Methylthio)-4,5-pyrimidinedicarboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 2-(Methylthio)-4,5-pyrimidinedicarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or modulate the activity of these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(Methylthio)pyrimidine: Lacks the carboxylic acid groups, making it less versatile in terms of chemical reactivity.

    4,5-Dimethylthio-2-pyrimidinecarboxylic acid: Contains additional methylthio groups, which may alter its chemical and biological properties.

    2-(Methylthio)-4,6-pyrimidinedicarboxylic acid: Similar structure but with different substitution pattern, affecting its reactivity and applications.

Uniqueness

2-(Methylthio)-4,5-pyrimidinedicarboxylic acid is unique due to its specific substitution pattern, which provides a balance of reactivity and stability. This makes it a valuable compound for various synthetic and research applications, offering a combination of functional groups that can be selectively modified for desired outcomes.

Properties

IUPAC Name

2-methylsulfanylpyrimidine-4,5-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O4S/c1-14-7-8-2-3(5(10)11)4(9-7)6(12)13/h2H,1H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGRTXKQPRHOSTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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